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molecular formula C10H12ClIN2O2 B1398114 2-Boc-Amino-3-iodo-4-chloropyridine CAS No. 868733-96-4

2-Boc-Amino-3-iodo-4-chloropyridine

Cat. No. B1398114
M. Wt: 354.57 g/mol
InChI Key: ZLCXGKTUUXLBNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969375B2

Procedure details

To a solution of tert-butyl (4-chloropyridin-2-yl)carbamate (10 g, 43.7 mmol) and tetramethylethylenediamine (12 mL) in tetrahydrofuran (200 mL) at −70° C. was added 2.5M n-butyl lithium in hexane (52 mL, 131 mmol) over 30 minutes. The mixture was stirred at −70° C. for 1 hour and treated with a solution of iodine (27 g, 109 mmol) in 100 mL tetrahydrofuran at −70° C. The mixture was stirred at −70° C. for 30 minutes and warmed to room temperature. Saturated aqueous sodium hydrogen sulfite (200 mL) was added and the mixture stirred for 30 minutes. The mixture was extracted with ethyl acetate and the organic layers were washed with water and brine, dried over sodium sulfate, filtered, concentrated and precipitated from ethyl acetate/hexane to afford the title compound. LCMS: 298.9 (M+H—NCOOH)+.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
52 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
27 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:14])([CH3:13])[CH3:12])[CH:3]=1.CN(C)CCN(C)C.C([Li])CCC.CCCCCC.[I:35]I.S([O-])(O)=O.[Na+]>O1CCCC1>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8][C:9](=[O:15])[O:10][C:11]([CH3:12])([CH3:14])[CH3:13])[C:3]=1[I:35] |f:5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
ClC1=CC(=NC=C1)NC(OC(C)(C)C)=O
Name
Quantity
12 mL
Type
reactant
Smiles
CN(CCN(C)C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
52 mL
Type
reactant
Smiles
CCCCCC
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
27 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
S(=O)(O)[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-70 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at −70° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at −70° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
the mixture stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
precipitated from ethyl acetate/hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C(=NC=C1)NC(OC(C)(C)C)=O)I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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